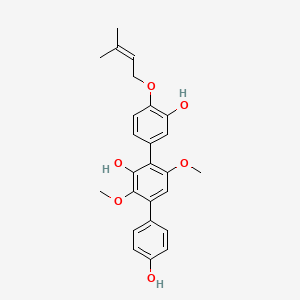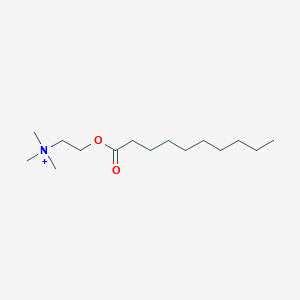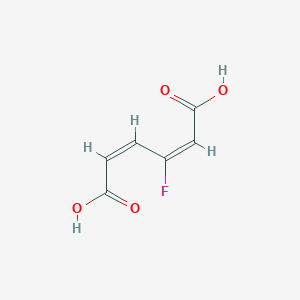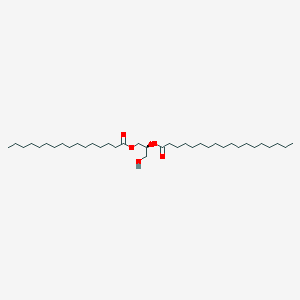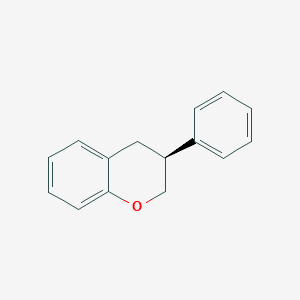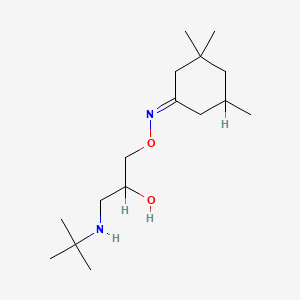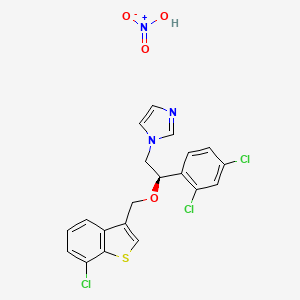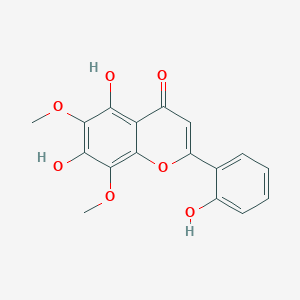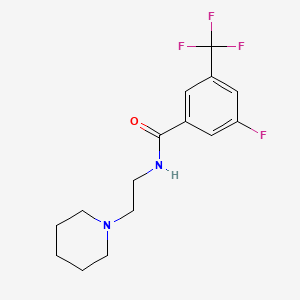
2-(Methoxymethyl)benzol-1,4-diamin
Übersicht
Beschreibung
Synthesis Analysis 2-(Methoxymethyl)benzene-1,4-diamine is highlighted for its unique reactivity and synthesis pathways. Notably, its electron-withdrawing methoxymethyl group affects its reactivity with various couplers, demonstrating a kinetically controlled process rather than a thermodynamically controlled one (Bailey et al., 2017). Another approach involves the synthesis from 4-methoxysalicylaldehyde and p-phenylenediamine, exhibiting aggregation-induced emission enhancement characteristics (Fuyong Wu et al., 2015).
Molecular Structure Analysis The molecular structure of derivatives of 2-(methoxymethyl)benzene-1,4-diamine reveals complex intramolecular hydrogen bonding and coplanar structures that influence their physical and chemical properties, such as enhanced fluorescence in aggregated states (Fuyong Wu et al., 2015).
Chemical Reactions and Properties Chemical reactions involving 2-(Methoxymethyl)benzene-1,4-diamine often result in nonproductive adducts through ipso attack, affecting overall rates of color formation in specific syntheses, showcasing the compound's distinctive reactivity and the influence of its substituents (Bailey et al., 2017).
Physical Properties Analysis The physical properties, including aggregation-induced emission enhancement, highlight the compound's potential in fluorescence sensing and its significant changes in luminescent properties under different conditions, emphasizing the role of solvent interactions and molecular structure in its photophysical behavior (Fuyong Wu et al., 2015).
Chemical Properties Analysis The unique chemical properties of 2-(Methoxymethyl)benzene-1,4-diamine derivatives, such as their reactivity with various chemical agents and the formation of complex molecular structures, underline the compound's versatility and potential applications in advanced material science and chemical synthesis. The studies reveal intricate details about the methoxymethyl group's effect on chemical reactivity and the compound's potential for creating novel materials with enhanced emission properties (Bailey et al., 2017); (Fuyong Wu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Oxidative Haarfärbung
2-(Methoxymethyl)benzol-1,4-diamin: wird als ein wichtiger Zwischenstoff in oxidativen Haarfärbeformulierungen verwendet . Es reagiert mit anderen Verbindungen, um den endgültigen Farbstoff zu bilden, der dem Haar Farbe verleiht. Die Wirksamkeit der Verbindung in dieser Anwendung beruht auf ihrer Fähigkeit, eine stabile und langanhaltende Farbe zu liefern.
Safety and Hazards
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking immediate medical attention if needed .
Wirkmechanismus
Mode of Action
It’s worth noting that aromatic amines like this compound often undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) substitutes for a leaving group in another molecule . This can lead to changes in the structure and function of the target molecule .
Biochemical Pathways
Aromatic amines can participate in various biochemical reactions, including electrophilic aromatic substitution . In these reactions, an electrophile (a molecule that accepts an electron pair) substitutes for a hydrogen atom in an aromatic system . This can lead to changes in the structure and function of the target molecule .
Result of Action
It’s worth noting that the european chemicals agency (echa) has classified this substance as toxic if swallowed, toxic in contact with skin, toxic to aquatic life with long-lasting effects, causing serious eye irritation, harmful if inhaled, and may cause an allergic skin reaction .
Eigenschaften
IUPAC Name |
2-(methoxymethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKBLCWBDLLVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187451 | |
| Record name | 2-Methoxymethyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337906-36-2 | |
| Record name | 2-Methoxymethyl-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337906-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxymethyl-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337906362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxymethyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYMETHYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5982W4U40M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the methoxymethyl group in 2-(methoxymethyl)benzene-1,4-diamine influence its reactivity compared to other substituted benzene-1,4-diamines?
A1: The research indicates that the electron-withdrawing nature of the methoxymethyl group in 2-(methoxymethyl)benzene-1,4-diamine makes it the slowest to oxidize among the series of benzene-1,4-diamines studied. [] The removal of the first electron is the rate-determining step in its oxidation. Interestingly, while the electron-withdrawing effect leads to a faster coupling with 3-aminophenol compared to analogs with electron-donating groups, it is slower than the unsubstituted benzene-1,4-diamine. This suggests steric hindrance from the 2-substituent plays a role in the overall reaction rate. [] Furthermore, the formation of nonproductive adducts with coupling agents like 3-amino-2,6-dimethylphenol is kinetically favored for 2-(methoxymethyl)benzene-1,4-diamine, further slowing down the color formation process. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

